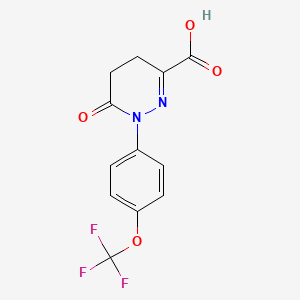

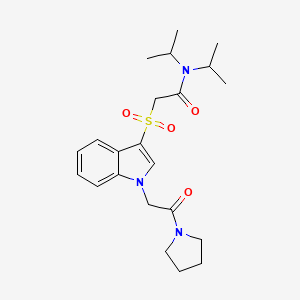

4-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promising results in various studies, making it an interesting target for further investigation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The sulfonamide motif plays a crucial role in medicinal chemistry due to its diverse applications. Let’s explore how this compound fits into drug development:

Sulfonamides as Activating Groups: Sulfonamides are often used as activating groups in prodrugs. By attaching a sulfonamide moiety to a drug molecule, researchers can enhance its bioavailability, solubility, and pharmacokinetics. The compound could serve as a prodrug, releasing the active drug upon metabolic activation .

Mecanismo De Acción

Target of Action

The primary targets of sulfonamides, such as the compound , are typically enzymes involved in critical biochemical pathways in bacteria, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The structural similarity between sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a critical component in the production of nucleotides in bacteria . This disruption affects the downstream biochemical pathways involved in DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the bacteria from synthesizing the nucleotides necessary for DNA replication and cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action .

Propiedades

IUPAC Name |

4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-9-10-18(15-20(17)22)21-28(25,26)19-11-7-16(4-2)8-12-19/h7-12,15,21H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDMIOYTHAULMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)

![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)

![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)